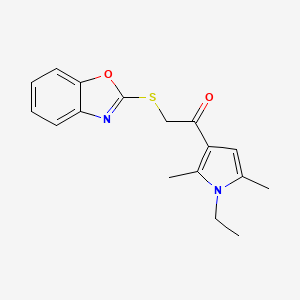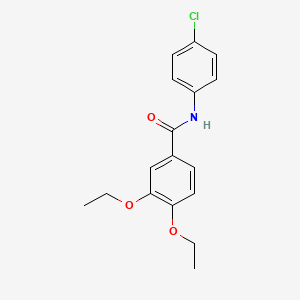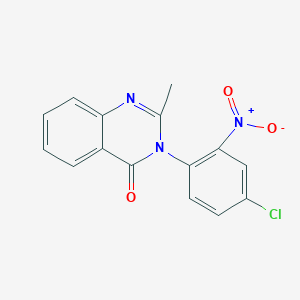![molecular formula C12H13ClN2O4 B5868630 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine, also known as CNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CNPA is a pyrrolidine derivative that has been synthesized and studied extensively for its biological and chemical properties. In
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine involves the inhibition of certain enzymes involved in various biological processes. For example, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can alter the expression of certain genes, leading to changes in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to form stable complexes with certain metals, leading to the formation of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have insecticidal properties, suggesting its potential use as a pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its ability to inhibit certain enzymes involved in various biological processes, making it a useful tool for studying these processes. However, one limitation of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its potential toxicity, which must be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine. In medicinal chemistry, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other anticancer agents. In materials science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a pesticide, including its effects on non-target organisms and its potential use in combination with other pesticides. Overall, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is a promising compound with many potential applications in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol with acetic anhydride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell growth. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymes in insects.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-3-4-11(10(7-9)15(17)18)19-8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUYXFGAVHTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)